molecular formula C17H13N3O2 B3269960 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 519137-45-2

3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B3269960
CAS No.: 519137-45-2
M. Wt: 291.3 g/mol
InChI Key: XHJHXGWFQOOZDL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 519137-45-2; Molecular formula: C₁₇H₁₃N₃O₂; Molecular weight: 291.31) is an α,β-unsaturated carboxylic acid featuring a pyrazole core substituted with phenyl and pyridin-3-yl groups at positions 1 and 3, respectively . It is synthesized via a Knoevenagel condensation reaction between 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde and malonic acid in pyridine, achieving a purity >97% after purification . Its structure enables conjugation between the pyrazole and carboxylic acid moieties, enhancing electronic delocalization, which is critical for interactions with biological targets such as cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16(22)9-8-14-12-20(15-6-2-1-3-7-15)19-17(14)13-5-4-10-18-11-13/h1-12H,(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJHXGWFQOOZDL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165458
Record name (2E)-3-[1-Phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519137-45-2
Record name (2E)-3-[1-Phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519137-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[1-Phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known by its CAS number 372107-11-4, is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3O2C_{17}H_{13}N_{3}O_{2} with a molecular weight of 291.30 g/mol. The compound features a pyrazole ring fused with a phenyl and pyridine moiety, contributing to its biological activity.

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical in numerous physiological processes including inflammation and cancer progression .

Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in the inflammatory response or cancer cell proliferation, contributing to its therapeutic effects.

Case Studies

Several case studies illustrate the practical applications of this compound:

Study 1 : A study published in a peer-reviewed journal highlighted the compound's effectiveness in reducing tumor size in xenograft models when administered alongside conventional chemotherapy agents. This combination therapy showed enhanced efficacy compared to monotherapy .

Study 2 : Another investigation focused on the antimicrobial effects of the compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, showcasing its potential as an alternative treatment option .

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Anti-inflammatoryModulates cytokine production

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents/Modifications Molecular Weight Key Functional Groups Purity Biological Target
Target Compound Pyridin-3-yl, phenyl, α,β-unsaturated acid 291.31 Carboxylic acid, pyrazole >97% COX enzymes
(E)-3-[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Thiophen-2-yl replaces pyridin-3-yl 310.36 Carboxylic acid, thiophene Discontinued Not reported
3-[1-Phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid Biphenyl replaces pyridin-3-yl; saturated acid 368.43 Propanoic acid, biphenyl Not specified Not reported
(E)-3-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Prop-2-en-1-yl replaces phenyl and pyridin-3-yl 175.19 Carboxylic acid, allyl group Not specified Not reported
3-[1-Benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Benzyl replaces phenyl 324.77 Carboxylic acid, benzyl 95% Not reported

Key Observations :

  • Pyridin-3-yl vs. Thiophen-2-yl (): Replacing pyridin-3-yl with thiophen-2-yl increases molecular weight (310.36 vs. However, commercial discontinuation suggests challenges in synthesis or stability .
  • Saturated vs. Unsaturated Chains (): The propanoic acid derivative (saturated chain) loses the conjugated double bond, reducing rigidity and possibly weakening COX inhibition due to decreased π-π stacking interactions .
  • Benzyl Substitution () : The benzyl group at position 1 increases hydrophobicity (Molecular weight: 324.77), which may enhance membrane permeability but reduce solubility .

Key Observations :

  • The target compound’s synthesis achieves moderate-to-high yields (24–88%) , whereas thiazolidinone derivatives (e.g., 13c) show lower yields (48%), likely due to additional ring-forming steps .
  • Pyridine-pyrazole oxadiazoles () use distinct reagents (carbohydrazides), suggesting divergent reactivity profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step route starting with condensation of acetylpyridine derivatives and phenylhydrazine to form hydrazones, followed by Vilsmeier–Haack formylation to introduce an aldehyde group. The final step involves Knoevenagel condensation with malonic acid in pyridine to yield the α,β-unsaturated carboxylic acid. Key optimizations include:

  • Reagent Ratios : Excess malonic acid (1.5–2.0 equivalents) ensures complete conversion of the aldehyde intermediate .
  • Purification : Automated flash chromatography with gradients of ethyl acetate/hexane (20–60%) removes byproducts and unreacted starting materials .
  • Yield Improvement : Refluxing ethanol for hydrazone formation and controlled addition of POCl₃ in the Vilsmeier–Haack step minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 291.31 for C₁₇H₁₃N₃O₂) .
  • 1H-NMR : Key signals include the pyridinyl proton (δ 8.5–9.0 ppm), pyrazole protons (δ 7.2–7.8 ppm), and the α,β-unsaturated carboxylic acid’s vinyl protons (δ 6.5–7.0 ppm, J = 15–16 Hz for trans configuration) .
  • UPLC Purity Analysis : A C18 column with acetonitrile/water (0.1% TFA) mobile phase ensures >97% purity; retention time consistency confirms batch reproducibility .

Advanced Research Questions

Q. How can researchers design robust biological assays to evaluate this compound’s pharmacological activity, particularly as a cyclooxygenase (COX) inhibitor?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use recombinant COX-1/COX-2 enzymes with a colorimetric substrate (e.g., tetramethyl-p-phenylenediamine) to measure IC₅₀ values. Include indomethacin as a positive control .
  • Cell-Based Assays : Treat RAW 264.7 macrophages with LPS to induce COX-2, then quantify prostaglandin E₂ (PGE₂) via ELISA. Dose-response curves (0.1–100 µM) identify effective concentrations .
  • Selectivity Profiling : Test against related enzymes (e.g., lipoxygenase) to rule off-target effects .

Q. What strategies mitigate stereochemical variability during synthesis, particularly for the (2E)-configured α,β-unsaturated acid?

  • Methodological Answer :

  • Solvent Control : Pyridine in the Knoevenagel step promotes trans selectivity by stabilizing the transition state via hydrogen bonding .
  • Catalyst Screening : DMAP/EDCI coupling agents minimize racemization during subsequent amide derivatization .
  • Crystallography : Single-crystal X-ray diffraction (as in related pyrazole derivatives) confirms stereochemistry .

Q. How should researchers address contradictory biological activity data reported for structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Purity Reassessment : Verify compound integrity via UPLC and HRMS; impurities >3% can skew bioactivity .
  • Assay Standardization : Use identical cell lines (e.g., HT-29 for cytotoxicity) and normalize results to internal controls (e.g., β-actin for Western blots) .
  • Meta-Analysis : Compare logP values and substituent effects (e.g., electron-withdrawing groups on the pyridinyl ring enhance COX-2 selectivity) .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding modes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with COX-2 crystal structures (PDB: 3LN1) to model interactions. Key residues (e.g., Arg120, Tyr355) should engage the carboxylic acid and pyridinyl groups .
  • DFT Calculations : Gaussian 16 at the B3LYP/6-31G* level predicts electrophilic regions (e.g., α,β-unsaturated system’s susceptibility to nucleophilic attack) .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetics : Poor oral bioavailability due to the carboxylic acid’s polarity can be addressed via prodrug strategies (e.g., esterification) .
  • Metabolic Stability : Incubate with liver microsomes to identify degradation hotspots (e.g., pyrazole ring oxidation) .
  • Tissue Penetration : Fluorescence tagging (e.g., dansyl derivatives) tracks distribution in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.